molecular formula C14H16N2OS B11212105 2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B11212105
M. Wt: 260.36 g/mol
InChI Key: JXWUQWIMWCWJCK-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a heterocyclic compound that features a unique structure combining a pyrroloimidazole core with a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized using a thionating agent such as Lawesson’s reagent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the thiol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

2-(4-ethylphenyl)-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one

InChI

InChI=1S/C14H16N2OS/c1-2-10-5-7-11(8-6-10)16-13(17)12-4-3-9-15(12)14(16)18/h5-8,12H,2-4,9H2,1H3

InChI Key

JXWUQWIMWCWJCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3CCCN3C2=S

solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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